![molecular formula (C42H58N2O4)n B1175906 POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI CAS No. 151897-69-7](/img/no-structure.png)
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(2,5-di(hexyloxy)cyanoterephthalylidene), also known as CN-PPV, is an electron conducting polymer (n-type) that is a cyano-derivative of poly(phenylenevinylene) (PPV). It can be used in combination with other PPVs for organic photovoltaics .
Physical And Chemical Properties Analysis
CN-PPV is a solid material with N-type semiconductor properties, having a mobility of approximately 10^-5 cm^2/V·s . It’s also noted that the optical properties of CN-PPV thin films can be influenced by the type of substrate used .Scientific Research Applications
Optical Applications
Conjugated polymers (CPs) like CN-PPV play a major role in optical applications due to their unique properties . They have excellent mechanical and semiconductor properties, as well as high brightness, photostability, low toxicity, low cost, flexibility, and high strength .
Thin Film Fabrication
CN-PPV can be used to create thin films by spin coating technique on various substrates such as fluorine-doped tin oxide (FTO) and quartz . These thin films have been found to exhibit similar functional groups .
Optoelectronic and Photonic Devices
The unique properties of CN-PPV make it suitable for the creation of optoelectronic and photonic devices . These devices integrate different light functions such as modulation, generation, switching, and detection inside the optical waveguide structure created on the substrates .
Nonlinear Optical (NLO) Thin Films
The variations in optical characteristics of CN-PPV, coupled with changes in structure and morphology, open the way for the creation of nonlinear optical (NLO) thin films with enhanced performance .
Organic Photovoltaics
CN-PPV can be used in combination with other PPVs for organic photovoltaics . This application takes advantage of the electron conducting properties of CN-PPV .
Polymeric Light Emitting Diodes (PLEDs)
CN-PPV can be used in the formation of conducting films for the fabrication of polymeric light emitting diodes (PLEDs) . This application leverages the light emitting properties of CN-PPV .
Photovoltaic Cells
In addition to PLEDs, CN-PPV can also be used in the fabrication of photovoltaic cells . This application makes use of the unique light absorption and emission structures of CN-PPV .
Mechanism of Action
Target of Action
Poly(2,5-di(hexyloxy)cyanoterephthalylidene), also known as CN-PPV, is an electron conducting polymer . Its primary target is the electron transport chain in organic photovoltaics .
Mode of Action
CN-PPV interacts with its targets by facilitating electron transport . As an n-type semiconductor, it has a high electron mobility, which allows it to effectively conduct electrons .
Biochemical Pathways
The primary biochemical pathway affected by CN-PPV is the electron transport chain in organic photovoltaics . By conducting electrons, CN-PPV plays a crucial role in the conversion of light energy into electrical energy .
Pharmacokinetics
The high electron mobility of CN-PPV influences its bioavailability in the electron transport chain .
Result of Action
The result of CN-PPV’s action is the efficient conversion of light energy into electrical energy in organic photovoltaics . This is achieved through its role in conducting electrons in the electron transport chain .
Action Environment
The action of CN-PPV can be influenced by environmental factors such as temperature and light intensity . These factors can affect the efficiency of electron transport and, consequently, the efficiency of energy conversion in organic photovoltaics .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis of POLY(2,5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) can be achieved through a polycondensation reaction of 2,5-di(hexyloxy)terephthalic acid. The reaction can be carried out in the presence of a catalyst and a suitable solvent.", "Starting Materials": ["2,5-di(hexyloxy)terephthalic acid", "Catalyst", "Solvent"], "Reaction": ["Step 1: Dissolve 2,5-di(hexyloxy)terephthalic acid in a suitable solvent.", "Step 2: Add a catalyst to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Cool the solution to room temperature.", "Step 5: Precipitate the polymer by adding a non-solvent.", "Step 6: Collect the polymer by filtration and wash with a suitable solvent.", "Step 7: Dry the polymer under vacuum."] } | |
CAS RN |
151897-69-7 |
Molecular Formula |
(C42H58N2O4)n |
Molecular Weight |
0 |
synonyms |
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI& |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.